
(2,3,4-Trimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trimethylphenyl)methanol typically involves the reduction of the corresponding aldehyde, (2,3,4-Trimethylphenyl)acetaldehyde, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes where the aldehyde is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (2,3,4-Trimethylphenyl)methanol undergoes various chemical reactions typical of alcohols, including:
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hydrocarbons under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with Pd/C.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products Formed:
Oxidation: (2,3,4-Trimethylphenyl)acetaldehyde, (2,3,4-Trimethylphenyl)acetic acid.
Reduction: (2,3,4-Trimethylphenyl)methane.
Substitution: (2,3,4-Trimethylphenyl)methyl chloride or bromide.
Applications De Recherche Scientifique
(2,3,4-Trimethylphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2,3,4-Trimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the methyl groups may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- (2,4,5-Trimethylphenyl)methanol
- (2,3,5-Trimethylphenyl)methanol
- (3,4,5-Trimethylphenyl)methanol
Comparison: (2,3,4-Trimethylphenyl)methanol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. For instance, the steric hindrance and electronic effects of the methyl groups can affect the compound’s oxidation and reduction behavior compared to its isomers .
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2,3,4-trimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5,11H,6H2,1-3H3 |
Clé InChI |
QDEJGXVDDXLDIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







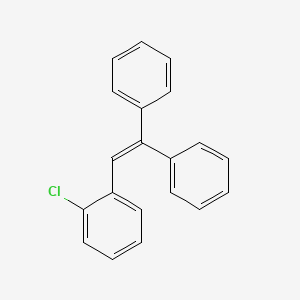
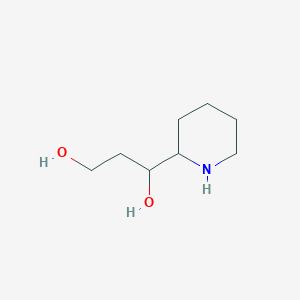


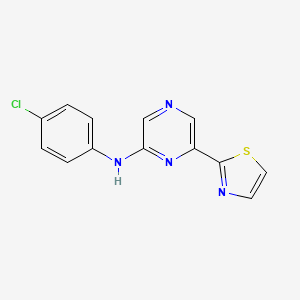

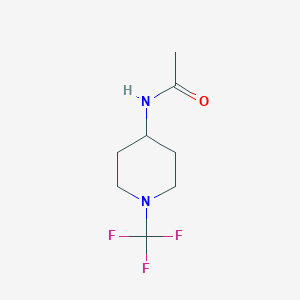
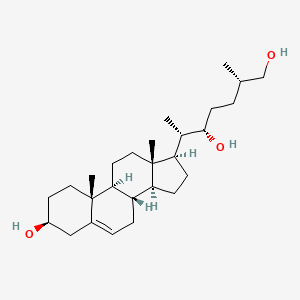
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
